CID 11979359

Beschreibung

CID 11979359 is a unique identifier in the PubChem database, which catalogues chemical compounds and their properties. However, none of the provided evidence sources explicitly describe the structural or functional characteristics of this compound. This gap in the evidence highlights the need to consult primary PubChem records or specialized chemical literature for precise structural and biochemical data about this compound.

Eigenschaften

CAS-Nummer |

6102-83-6 |

|---|---|

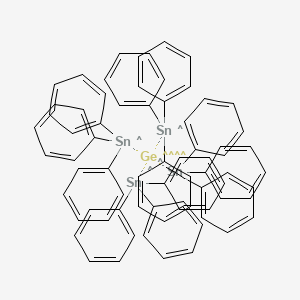

Molekularformel |

C72H60GeSn4 |

Molekulargewicht |

1472.7 g/mol |

InChI |

InChI=1S/12C6H5.Ge.4Sn/c12*1-2-4-6-5-3-1;;;;;/h12*1-5H;;;;; |

InChI-Schlüssel |

UZQYPBGDXNMLBT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.[Ge] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 11979359 would likely involve scaling up the laboratory synthesis procedures. This includes optimizing the reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing quality control measures to maintain consistency in the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter, aber nicht beschränkt auf:

Chemie: Die Verbindung wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet. Ihre einzigartigen chemischen Eigenschaften machen sie wertvoll für die Untersuchung von Reaktionsmechanismen und die Entwicklung neuer Synthesemethoden.

Biologie: In der biologischen Forschung kann this compound zur Untersuchung von Zellprozessen und biochemischen Stoffwechselwegen verwendet werden. Es kann als Werkzeug dienen, um Enzymaktivitäten, Proteininteraktionen und Stoffwechselwege zu untersuchen.

Medizin: Die Verbindung hat potenzielle Anwendungen in der medizinischen Chemie, wo sie zur Entwicklung neuer Therapeutika eingesetzt werden kann. Ihre biologische Aktivität und Interaktion mit molekularen Zielstrukturen machen sie zu einem Kandidaten für die Medikamentenforschung und -entwicklung.

Industrie: this compound kann in industriellen Prozessen verwendet werden, wie z. B. der Produktion von Spezialchemikalien, Materialien und Pharmazeutika. Ihre chemischen Eigenschaften ermöglichen ihren Einsatz in verschiedenen Fertigungsanwendungen.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Stoffwechselwegen. Die Verbindung kann an Enzyme, Rezeptoren oder andere Proteine binden und deren Aktivität modulieren und so Zellprozesse beeinflussen. Die genauen molekularen Zielstrukturen und Stoffwechselwege hängen vom jeweiligen biologischen Kontext und der chemischen Struktur der Verbindung ab.

Wissenschaftliche Forschungsanwendungen

CID 11979359 has a wide range of scientific research applications, including but not limited to:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. Its unique chemical properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound can be used to study cellular processes and biochemical pathways. It may serve as a tool for investigating enzyme activities, protein interactions, and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its biological activity and interaction with molecular targets make it a candidate for drug discovery and development.

Industry: this compound can be utilized in industrial processes, such as the production of specialty chemicals, materials, and pharmaceuticals. Its chemical properties enable its use in various manufacturing applications.

Wirkmechanismus

The mechanism of action of CID 11979359 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes The exact molecular targets and pathways depend on the specific biological context and the compound’s chemical structure

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

While direct comparisons involving CID 11979359 are absent in the provided evidence, frameworks for analyzing structurally or functionally related compounds can be inferred from the available data:

Structural Analogues

and provide models for comparing compounds based on PubChem CIDs. For example:

- Betulin-derived inhibitors (CID 72326, CID 64971) are compared through 3D overlays and substrate specificity in enzymatic assays .

- Oscillatoxin derivatives (e.g., CID 101283546, CID 185389) are analyzed for structural differences, such as methyl group substitutions, which influence bioactivity .

If this compound belongs to a similar class (e.g., triterpenoids or marine toxins), comparisons would focus on:

Core scaffold modifications (e.g., hydroxylation, glycosylation).

Stereochemical variations affecting binding affinity.

Substituent groups altering solubility or metabolic stability.

Functional Analogues

and compare collision-induced dissociation (CID) and electron-transfer dissociation (ETD) techniques for mass spectrometry. While unrelated to the compound this compound, this highlights methodological approaches for analyzing fragmentation patterns of similar molecules . For example:

- Sulfonamides are studied using CID and HCD (higher-energy collision-induced dissociation) to differentiate fragmentation pathways .

- Ubiquitinated proteins are analyzed via CID versus ETD to optimize post-translational modification detection .

Key Limitations in the Evidence

Contextual ambiguity : The term "CID" is used interchangeably for PubChem identifiers, collision-induced dissociation, and chemical-induced disease relations .

Structural and functional data gaps : Critical parameters (e.g., molecular formula, spectral data) are absent for CID 11979354.

Recommended Next Steps

To fulfill the user’s request authoritatively:

Consult PubChem: Retrieve this compound’s entry for structural details, synonyms, and associated bioassays.

Cross-reference databases : Use SciFinder, Reaxys, or ChEMBL for comparative studies.

Leverage analytical frameworks : Apply methodologies from and to compare this compound with analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.